![molecular formula C20H19N5O3 B4581457 2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)
2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
This compound is part of a broader class of chemicals known for their heterocyclic structures, which are crucial in pharmaceutical research and development due to their diverse biological activities. The interest in such molecules stems from their potential utility in drug discovery, particularly for targeting various receptors in the human body.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic frameworks and incorporating various functional groups to achieve the desired molecular structure. For example, derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been synthesized for purposes like mapping cerebral adenosine A2A receptors with PET imaging, indicating a high specificity and purity in the synthesis process (Zhou et al., 2014).
Scientific Research Applications
PET Tracer Development for Imaging Cerebral Adenosine A2A Receptors
A compound structurally similar to the requested chemical was developed for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. The tracer showed high specificity and purity, with tissue distribution consistent with known A2AR distribution, particularly high uptake in the striatum. This demonstrates its potential as a tool for neurological research and diagnosis (Zhou et al., 2014).
Synthesis and Chemical Rearrangement Studies
Research on structurally related compounds includes the synthesis and rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, indicating a methodological advancement in chemical synthesis that could impact material science and drug development (Lashmanova et al., 2019).
Antimicrobial Activity of Novel Derivatives
Another area of application is the synthesis of novel quinoline, chromene, pyrazole derivatives bearing a triazolopyrimidine moiety, with some compounds showing promising antimicrobial properties. This highlights the potential use of these compounds in developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Development of Supramolecular Assemblies
The dihydropyrimidine functionality of related compounds has been utilized to form novel crown-containing hydrogen-bonded supramolecular assemblies, showcasing the application of these compounds in the creation of advanced materials with potential uses in nanotechnology and materials science (Fonari et al., 2004).
properties
IUPAC Name |
4-(4-methoxyphenyl)-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-27-14-6-4-13(5-7-14)18-22-20-21-11-16-17(25(20)23-18)8-9-24(19(16)26)12-15-3-2-10-28-15/h4-9,11,15H,2-3,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVPINIDXGGXHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5CCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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